2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-8(10(13)14)7-3-4-11-6(2)9(7)12-5/h3-4,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEDYHLJEJVTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200068 | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-93-0 | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diethyl Oxalate-Mediated Cyclization
A widely adopted method involves reacting 2,7-dimethylpyridine derivatives with diethyl oxalate under basic conditions. For example, 7c (2-methoxy-7-methylpyridine) reacts with diethyl oxalate in the presence of potassium tert-butoxide to form ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (8c ) in 72% yield. Subsequent hydrogenation over palladium on charcoal reduces the oxalate ester, yielding the pyrrolopyridine core (9c ). Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid (10c ).
Reaction Conditions:
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization reactions, particularly for sterically hindered intermediates. In a representative procedure, 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ) reacts with amines under microwave conditions (150–160°C) to afford C4-substituted analogues. While this method targets JAK3 inhibitors, adapting it for 2,7-dimethyl substitution would require methyl-containing amines or post-cyclization methylation.
Carboxylic Acid Functionalization
Ester Hydrolysis
The carboxylic acid at position 3 is typically introduced by hydrolyzing ethyl esters. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9d ) reacts with 2 M NaOH in ethanol under reflux to yield 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10d ) in 82% yield. Adapting this method for methyl-substituted precursors would directly yield the target compound.
Optimized Hydrolysis Conditions:
Carbodiimide-Mediated Coupling
In cases where ester hydrolysis is inefficient, carbodiimide reagents like EDC facilitate carboxylate activation. For instance, 13a (a carboxylic acid intermediate) couples with aqueous ammonia using HOBt and EDC to form 14a . While this method targets amide formation, reversing the steps could prioritize acid retention.
Data Tables and Comparative Analysis
Table 1. Key Reaction Yields and Conditions
Table 2. Spectroscopic Data for Representative Intermediates
| Compound | ¹H-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 9d | 1.41 (t, J=6.0 Hz), 4.02 (s), 7.07 (s) | 1708 (C=O) |
| 10d | 4.02 (s, OCH₃), 7.07 (s), 12.30 (bs, OH) | 1718 (C=O) |
| 14c | 1.06 (d, J=7.5 Hz), 3.90–3.99 (m), 7.88 (d) | N/A |
Challenges and Optimization Strategies
Regioselectivity in Methylation
Introducing methyl groups at positions 2 and 7 without affecting position 3 remains challenging. Directed ortho-metalation (DoM) using directing groups (e.g., SEM-protected amines) could enhance selectivity, as demonstrated in SEMCl-protected intermediates.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Allosteric Modulation of Receptors
Research has identified derivatives of pyrrolo[2,3-c]pyridine as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). These compounds have shown promise in treating neurological disorders by enhancing the receptor's function without directly activating it. The structural modifications in these compounds improve their aqueous solubility and bioavailability, which are crucial for therapeutic applications .
2. Anticancer Activity
Studies have indicated that compounds related to 2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exhibit significant anticancer properties. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as chemotherapeutic agents .
Organic Synthesis Applications
1. Synthesis of Heterocycles
The compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. Its ability to participate in various chemical reactions, such as cycloadditions and nucleophilic substitutions, facilitates the development of complex molecular architectures .
2. Catalysis
In organic synthesis, this compound has been explored as a catalyst in several reactions. Its unique structure allows it to act effectively in promoting reactions that require specific steric and electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs of 2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include:
Physicochemical Properties
- Melting Points : Methoxy derivatives exhibit higher melting points (269–271°C) due to hydrogen bonding, while methyl or ethyl groups likely reduce crystallinity .
- Solubility : Methoxy and carboxylic acid groups enhance aqueous solubility, whereas methyl/ethyl substituents increase lipophilicity .
- Spectroscopic Data :
Biological Activity
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound notable for its fused pyridine and pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 190.202 g/mol
- CAS Number : 1227268-93-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cell proliferation and migration.
- Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Antiproliferative Effects
A study evaluating the antiproliferative activity of pyridine derivatives found that modifications in the structure of compounds similar to this compound significantly influenced their effectiveness against cancer cell lines. The results are summarized in the following table:
| Compound Structure | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| 2,7-Dimethyl-Pyrrolo | HeLa | 4.3 - 8.3 | |
| Hydroxylated Derivative | MDA-MB-231 | 0.058 | |
| Acylated Derivative | Hep2 | 75 - 100 |
The data indicates that certain structural modifications enhance the antiproliferative activity, particularly against HeLa and MDA-MB-231 cell lines.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of this compound. It has been evaluated against various pathogens with promising results, although specific quantitative data was not detailed in the available literature.
Case Studies
- Cancer Research : In a study focused on lysine-specific demethylase 1 (LSD1) inhibitors, derivatives of pyrrolo compounds showed potent antiproliferative activity against acute myeloid leukemia (AML) cell lines. The most promising derivative exhibited an IC value in the nanomolar range, underscoring the therapeutic potential of pyrrolo-based compounds in cancer treatment .
- Inflammation Studies : A series of pyrrole derivatives were tested for their ability to inhibit pro-inflammatory cytokine release from macrophages. The findings suggest that modifications to the pyrrolo structure can enhance anti-inflammatory properties .
Q & A
Q. What are the recommended synthetic routes for 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via oxidation of its aldehyde precursor (e.g., 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde) using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Optimization involves:
- Temperature control : Maintain 0–25°C to prevent over-oxidation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
- Reaction monitoring : Use TLC or HPLC to track intermediate formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >95% purity.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming substituent positions. For example, methyl groups (2,7-dimethyl) appear as singlets at δ 2.3–2.6 ppm, while aromatic protons resonate between δ 7.5–8.7 ppm .
- ESI-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z ~231).
- HPLC : Assess purity (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays for kinase inhibition).
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to determine IC₅₀ values .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4–12 weeks. Monitor degradation via HPLC.
- Degradation pathways : Hydrolysis of the carboxylic acid group or oxidation of the pyrrolo-pyridine core may occur. Identify products using LC-MS/MS .
- Recommendations : Store at –20°C under inert gas (argon) to minimize moisture/oxygen exposure .
Q. What computational strategies are suitable for modeling its molecular interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular docking : Use SMILES/InChI descriptors (e.g.,
C1=CN=C2C(=C1)N=C(C(=C2)C)C(=O)O) to model binding to enzymes like kinases or GPCRs. Software like AutoDock Vina or Schrödinger Suite is recommended . - MD simulations : Analyze binding stability in aqueous environments (e.g., GROMACS) .
Q. How can contradictory data in literature regarding synthetic yields or biological activity be resolved?
- Parameter analysis : Compare reaction conditions (e.g., solvent, catalyst, temperature) across studies. For example, CrO₃ may yield higher purity than KMnO₄ but requires stricter temperature control .
- Design of Experiments (DoE) : Use factorial designs to isolate variables affecting yield or bioactivity.
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
